2-(benzamidocarbamoyl)benzoic acid
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Overview
Description
2-(benzamidocarbamoyl)benzoic acid is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.2668 g/mol . This compound is known for its unique structure, which includes a benzoylhydrazinecarbonyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(benzamidocarbamoyl)benzoic acid typically involves the reaction of benzoylhydrazine with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(benzamidocarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzoylhydrazinecarbonyl group can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
2-(benzamidocarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(benzamidocarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoylhydrazinecarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(benzamidocarbamoyl)benzoic acid include:
2-Benzoylbenzoic acid: This compound has a similar structure but lacks the hydrazinecarbonyl group.
2-Aminobenzoylbenzoic acid: This compound has an amino group instead of the hydrazinecarbonyl group.
Properties
Molecular Formula |
C15H12N2O4 |
---|---|
Molecular Weight |
284.27g/mol |
IUPAC Name |
2-(benzamidocarbamoyl)benzoic acid |
InChI |
InChI=1S/C15H12N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h1-9H,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
IXLYQMAGQRBVFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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